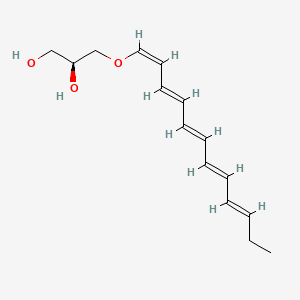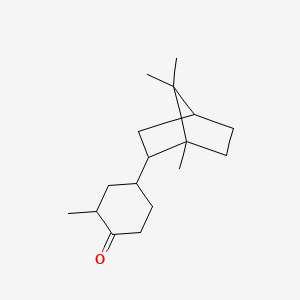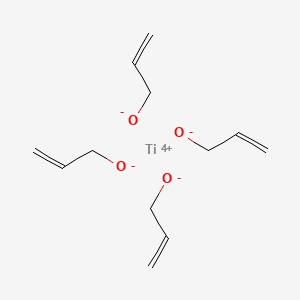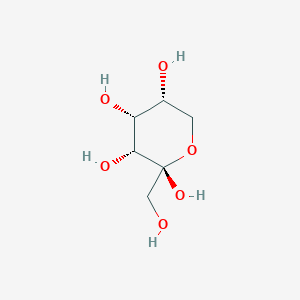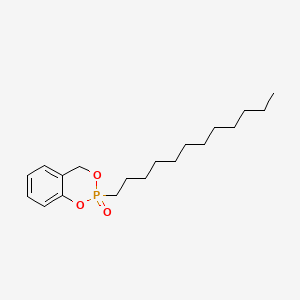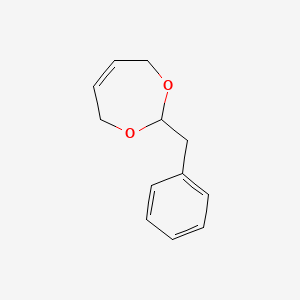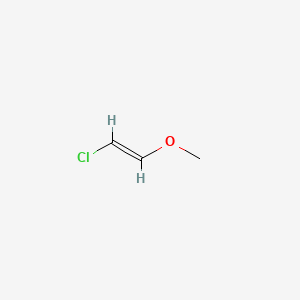
2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid is an organoboron compound with the molecular formula C13H10BFNO3. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with 4-fluoroaniline, followed by reduction and subsequent borylation. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted boronic acids and amines, which can be further utilized in organic synthesis .
Scientific Research Applications
2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid involves its ability to form stable complexes with various organic molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in the Suzuki-Miyaura coupling reaction, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but with a different substitution pattern on the phenyl ring.
4-(2-Fluorophenylcarbamoyl)phenylboronic acid: Another closely related compound with similar functional groups.
2-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid: A derivative with a benzyl group instead of a phenyl group.
Uniqueness
2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in the Suzuki-Miyaura coupling reaction, where precise control over the formation of carbon-carbon bonds is required.
Properties
Molecular Formula |
C13H10BF2NO3 |
|---|---|
Molecular Weight |
277.03 g/mol |
IUPAC Name |
[2-fluoro-5-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF2NO3/c15-9-2-4-10(5-3-9)17-13(18)8-1-6-12(16)11(7-8)14(19)20/h1-7,19-20H,(H,17,18) |
InChI Key |
ZRGBFYLHILWPNW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


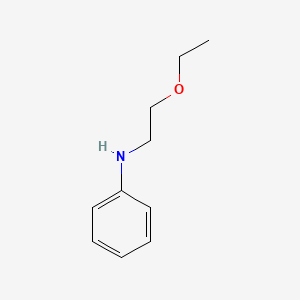
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
